2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)-
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Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- is a heterocyclic organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring substituted with two 4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of barbituric acid with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(4-methoxyphenyl)-1,3,5-triazine: Similar structure but with a triazine ring instead of a pyrimidine ring.
2,4,6-Tri(4-methoxyphenyl)-1,3,5-pyrimidine: Similar structure with different substitution patterns.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(4-methoxyphenyl)- is unique due to its specific substitution pattern and the presence of the pyrimidinetrione core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
251468-91-4 |
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Molecular Formula |
C18H16N2O5 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O5/c1-24-14-7-3-12(4-8-14)19-16(21)11-17(22)20(18(19)23)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
OEJGHRWBLPGICO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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